[(2R)-2-aminopropyl](butyl)methylamine
Description
(2R)-2-Aminopropylmethylamine is a chiral secondary amine characterized by a central nitrogen atom bonded to three substituents: a methyl group, a butyl group, and a 2-aminopropyl group with (2R)-stereochemistry. Its molecular formula is C₈H₂₀N₂, and its molecular weight is 144.26 g/mol (calculated). The compound’s structure combines a flexible alkyl chain (butyl) with a stereochemically defined amine moiety, making it relevant for studies in asymmetric synthesis and bioactive molecule design.
Properties
IUPAC Name |
(2R)-1-N-butyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAVQDTPDXVOL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267155 | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418293-61-4 | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418293-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminopropylmethylamine typically involves the reaction of a suitable precursor with butylamine and methylamine. One common method is the reductive amination of a ketone or aldehyde precursor with butylamine and methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-aminopropylmethylamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired (2R) configuration and to minimize the formation of by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Reduction Reactions
The compound’s primary amine group enables participation in reductive processes. For example, azide derivatives of 2-aminopropyl indoline analogs undergo catalytic hydrogenation to yield enantiomerically enriched amines. Key findings include:
| Reaction Conditions | Catalyst | Solvent | Pressure | Product |
|---|---|---|---|---|
| Hydrogenation of azide intermediates | Pd/C or Raney nickel | Methanol | 4–5 kg/cm² | R-enantiomers of 2-aminopropyl derivatives |
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Mechanism : The azide group (N₃⁻) is reduced to an amine via hydrogenolysis, with stereochemical integrity maintained using chiral auxiliaries like L-(+)-tartaric acid .
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Application : This method is critical for synthesizing enantiopure intermediates, such as those used in Silodosin production .
Hydroamination Reactions
Anti-Markovnikov hydroamination of alkenes/alkynes is a key reaction for amine-functionalized compounds. Computational studies suggest regioselectivity depends on steric and electronic factors:
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Catalytic Systems : Titanium complexes (e.g., [Cp₂Ti(η²-Me₃SiC≡CMe₃]) favor anti-Markovnikov addition for terminal alkynes (63:1–99:1 selectivity) .
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Steric Effects : Bulky substituents on the amine enhance anti-Markovnikov selectivity, while smaller amines or aromatic substrates favor Markovnikov products .
Example Pathway :
Stereospecific Rearrangements
Chiral 2-aminopropyl derivatives participate in stereospecific rearrangements via aziridinium ion intermediates. Key insights include:
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SN2 Mechanism : β-Haloamines (e.g., (R)-β-bromoamines) undergo ring closure to aziridinium ions with inversion of configuration, followed by nucleophilic attack at the less hindered carbon .
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Computational Validation : DFT studies confirm transition states where stereochemistry dictates regioselectivity during cyanide or succinimide addition .
Nucleophilic Substitution
The secondary amine group can act as a nucleophile. For instance:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Alkyl halides or sulfonates | Electrophiles (e.g., methanesulfonate) | K₂CO₃, polar aprotic solvents | Quaternary ammonium derivatives |
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Example : Reaction with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate forms benzoyloxypropyl intermediates en route to pharmaceuticals .
Acid-Base Reactions
The amine’s basicity facilitates salt formation with acids, aiding purification:
Scientific Research Applications
Pharmaceutical Development
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to (2R)-2-aminopropylmethylamine exhibit antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, making them potential candidates for treating mood disorders .
Neuropharmacology
Cognitive Enhancement
Studies have suggested that this compound may enhance cognitive functions by modulating neurotransmitter release. Its structural similarity to known cognitive enhancers positions it as a subject of interest in neuropharmacological research .
Analytical Chemistry
Use in Analytical Methods
(2R)-2-aminopropylmethylamine has been utilized as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its ability to form stable derivatives with certain analytes enhances detection sensitivity .
Biochemical Research
Protein Interaction Studies
The compound's amine groups allow it to participate in hydrogen bonding, making it useful in studying protein-ligand interactions. This application is crucial for drug design and understanding biological mechanisms at the molecular level .
Synthesis of Novel Compounds
Precursor for Synthesis
(2R)-2-aminopropylmethylamine serves as a precursor for synthesizing novel pharmaceutical agents. Its reactivity allows for the introduction of various functional groups, facilitating the creation of new compounds with desired biological activities .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant potential of (2R)-2-aminopropylmethylamine analogs. The results demonstrated significant reductions in depressive-like behaviors in animal models, suggesting that modifications to the compound could lead to effective therapeutic agents.
Case Study 2: Cognitive Enhancement
In another research project, scientists evaluated the cognitive-enhancing effects of (2R)-2-aminopropylmethylamine in rodent models. The findings indicated improved memory retention and learning capabilities, highlighting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2R)-2-aminopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Lipophilicity (Predicted log P) | Solubility (Inference) |
|---|---|---|---|---|---|
| (2R)-2-Aminopropylmethylamine | C₈H₂₀N₂ | 144.26 | Chiral (2R) configuration; butyl substituent | ~1.2 (alkyl-dominated) | Moderate water solubility |
| (2-Aminopropyl)(benzyl)methylamine | C₁₁H₁₈N₂ | 178.28 | Benzyl substituent (aromatic) | ~2.5 (higher due to benzyl) | Low water solubility |
| (2R)-3-Methylbutan-2-amine | C₅H₁₃N | 87.16 | Compact branched structure; (2R)-chirality | ~0.8 | High water solubility |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.16 | Branched alkyl substituents (no chiral center) | ~0.7 | High water solubility |
Key Observations :
- Lipophilicity : The benzyl-substituted analog (C₁₁H₁₈N₂) exhibits higher lipophilicity due to its aromatic ring, enhancing membrane permeability but reducing aqueous solubility. The butyl-substituted target compound (C₈H₂₀N₂) is less lipophilic than the benzyl analog but more so than smaller amines like (2R)-3-methylbutan-2-amine .
- Solubility : Smaller amines (e.g., (2R)-3-methylbutan-2-amine) with fewer carbons and branched structures show higher water solubility, whereas longer alkyl or aromatic chains reduce solubility .
Biological Activity
(2R)-2-aminopropylmethylamine is a chiral amine compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural characteristics allow it to interact with biological systems in unique ways, potentially influencing enzyme activities, receptor binding, and therapeutic applications.
The compound has the molecular formula and features a chiral center that contributes to its biological activity. The presence of amine groups facilitates interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of (2R)-2-aminopropylmethylamine primarily involves its interaction with enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of target molecules, which may lead to either inhibition or activation of enzymatic pathways. This modulation can significantly influence various biochemical processes within living organisms.
2. Receptor Binding
The compound's structural properties suggest potential interactions with neurotransmitter receptors, particularly dopamine receptors. Similar compounds have been noted for their selective binding to dopamine D3 receptors, indicating a possible pathway for (2R)-2-aminopropylmethylamine to exert psychoactive effects or influence neurochemical signaling .
Study 1: Enzyme Activity Modulation
A study investigated the effects of various chiral amines on enzyme activity, revealing that modifications in the amine structure could enhance inhibitory effects on specific targets. Although (2R)-2-aminopropylmethylamine was not directly tested, the findings suggest that its structural analogs could provide insights into its potential efficacy against certain enzymes .
Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of related compounds demonstrated that modifications in the amino group could lead to improved selectivity and potency against cancer cell lines. The results indicated that similar compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application for (2R)-2-aminopropylmethylamine .
Comparative Analysis
To better understand the biological activity of (2R)-2-aminopropylmethylamine, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| (S)-2-Aminopropanol | Precursor for synthesis; potential receptor interaction | |
| Butylamine | General use in chemical synthesis; less bioactive | |
| N-Methylbutylamine | Similar applications; less potent than chiral variants |
Q & A
Q. What are the most reliable synthetic routes for (2R)-2-aminopropylmethylamine with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes with phosphine ligands) or enzymatic resolution can achieve high enantiomeric purity. For example, enzymatic kinetic resolution of racemic precursors via lipases or esterases has been effective for structurally similar amines . Alternatively, chiral auxiliaries like (R)- or (S)-proline derivatives can guide stereoselective alkylation during synthesis . Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical for isolating the (2R)-enantiomer .
Q. How can the stability of (2R)-2-aminopropylmethylamine be assessed under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures (e.g., 25–100°C).
- pH Stability : Incubate the compound in buffers of varying pH (2–12) and analyze degradation products via LC-MS or NMR .
- Light Sensitivity : Expose samples to UV/visible light and track photodegradation using spectrophotometry .
- Oxidative Stability : Test reactivity with H2O2 or O2 under catalytic conditions .
Q. What analytical techniques are optimal for characterizing (2R)-2-aminopropylmethylamine’s structural and chiral integrity?
- Methodological Answer :
- Chiral Purity : Use polarimetry or chiral GC/HPLC with a β-cyclodextrin column .
- Structural Confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., butyl vs. methyl groups) and 2D techniques (COSY, HSQC) for connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8H20N2) and detects impurities .
Advanced Research Questions
Q. How can computational modeling predict the interaction of (2R)-2-aminopropylmethylamine with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to simulate binding to receptor active sites (e.g., α1-adrenergic receptors, relevant for cardiovascular or urological targets) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM-GBSA/PBSA to quantify binding affinities and compare with experimental IC50 values .
Q. How to resolve contradictory data in studies of (2R)-2-aminopropylmethylamine’s pharmacological activity?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for receptor activity) .
- Purity Analysis : Verify enantiomeric excess (EE) via chiral HPLC, as impurities in earlier studies may skew activity .
- Structural Analog Comparison : Test activity of (2S)-enantiomer and N-alkylated derivatives to isolate stereospecific effects .
Q. What strategies optimize (2R)-2-aminopropylmethylamine’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or tartrate salts to enhance aqueous solubility (e.g., via titration with HCl or L-tartaric acid) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
Q. How can metal-organic frameworks (MOFs) improve the separation efficiency of (2R)-2-aminopropylmethylamine from reaction mixtures?
- Methodological Answer :
- MOF Selection : Use copper-carboxylate MOFs (e.g., HKUST-1) with tunable pore sizes to selectively adsorb the compound via amine-MOF coordination .
- Chromatographic Integration : Couple MOF-packed columns with HPLC to separate enantiomers or byproducts .
- Regeneration Testing : Assess MOF reusability by measuring adsorption capacity over multiple cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
